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Compound of Interest

Compound Name: 5-bromo-1,2,4-Thiadiazole

Cat. No.: B1288382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 5-bromo-1,2,4-thiadiazole. Due to the limited availability of experimental data for

this specific compound in publicly accessible literature, this document also includes data from

computational predictions and information on closely related analogues to offer a thorough

understanding for research and development purposes.

Core Physicochemical Properties
The properties of 5-bromo-1,2,4-thiadiazole are summarized below. The data is a combination

of computationally predicted values and information from chemical suppliers. Experimental data

for properties such as melting and boiling points are not readily available for this specific isomer

and data for related compounds is provided for reference.
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Property Value Source

Molecular Formula C₂HBrN₂S [ChemScene][1]

Molecular Weight 165.01 g/mol [ChemScene, Moldb][1][2]

CAS Number 43201-13-4 [ChemScene][1]

SMILES BrC1=NC=NS1 [ChemScene][1]

LogP (predicted) 1.3006 [ChemScene][1]

TPSA (predicted) 25.78 Å² [ChemScene][1]

Hydrogen Bond Acceptors 3 [ChemScene][1]

Hydrogen Bond Donors 0 [ChemScene][1]

Rotatable Bonds 0 [ChemScene][1]

Purity ≥96% - 98% [ChemScene, Moldb][1][2]

Storage Conditions -20°C, Inert atmosphere
[ChemScene, BLD Pharm][1]

[3]

Boiling Point No data available [BLD Pharm][3]

Melting Point No data available [LabSolutions][4]

Solubility No specific data available [LabSolutions][4]

Reactivity and Chemical Profile
The 1,2,4-thiadiazole ring is an aromatic system. Its stability is influenced by the

electronegativity of the nitrogen and sulfur atoms, which makes the carbon atoms electron-

deficient.[5] The 5-position of the 1,2,4-thiadiazole ring is noted to be particularly reactive

towards nucleophilic substitution.[5][6] The bromine atom at this position makes 5-bromo-
1,2,4-thiadiazole a versatile intermediate for introducing various functional groups via

reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki,

Stille).[7][8] Conversely, the electron-deficient nature of the ring makes it highly resistant to

electrophilic aromatic substitution.[5]
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Experimental Protocols
While a specific protocol for the synthesis of 5-bromo-1,2,4-thiadiazole is not detailed in the

available literature, a common and effective method for introducing a bromine atom at the 5-

position of a thiadiazole ring is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole

precursor.[5] The following is a detailed protocol for the synthesis of a closely related analogue,

5-bromo-3-methyl-1,2,4-thiadiazole, which serves as a representative example of this synthetic

strategy.[9]

Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via
Sandmeyer Bromination[9]
This protocol describes the conversion of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) to its 5-

bromo derivative.

Materials:

5-amino-3-methyl-1,2,4-thiadiazole (AMTD)

48% Hydrobromic acid (HBr) solution

Sodium nitrite (NaNO₂)

Dichloromethane (DCM)

5% Sodium hydroxide (NaOH) solution

Water

Procedure:

Diazotization:

In a suitable reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg (L) of water.

To this solution, add 100.0 kg of AMTD.
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Warm the mixture to a maximum of 40°C and stir until the starting material is completely

dissolved. If dissolution is slow, continue stirring for 2 hours at 40°C.

In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.

Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours,

maintaining the reaction temperature between 40-45°C.

Monitor the reaction progress by sampling. The reaction is complete when the starting

material is less than 1.0%. If necessary, add an extra 10-20% of the sodium nitrite

solution.

Work-up and Extraction:

Once the reaction is complete, cool the mixture to 20-25°C.

Add 399.0 kg (300 L) of DCM to the reactor. Stir for 10 minutes, then allow the phases to

settle for 10 minutes.

Separate the lower organic phase.

Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.

Combine the organic phases.

Purification and Isolation:

Adjust the pH of the combined organic phase to 10-11 by adding 5% NaOH solution.

Stir the mixture for 20 minutes and allow it to settle for 30 minutes.

Separate the organic phase into a dry equipment.

Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum

temperature of 30°C until the DCM content is max 5.0%.

Continue stirring under vacuum for 4-6 hours to ensure residual DCM is removed. The

final product is obtained with a typical yield of around 81.6% and a purity of approximately
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97.2% (by GC).[9]

Characterization Methodologies
The structural confirmation of 5-bromo-1,2,4-thiadiazole and its derivatives relies on standard

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a single signal for the hydrogen

atom on the thiadiazole ring. The chemical shift will be in the aromatic region, influenced

by the electronegative environment of the ring.

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon

atoms of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine will be

significantly shifted.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for

the C=N and C-S stretching vibrations within the thiadiazole ring. The absence of N-H or O-H

stretching bands confirms the structure.[12]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound. The mass spectrum will show a characteristic isotopic pattern for the molecular

ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a

1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.[13][14]

Logical and Experimental Workflows
As specific signaling pathway data for 5-bromo-1,2,4-thiadiazole is unavailable, the following

diagrams illustrate a general experimental workflow for its synthesis and characterization, and

a logical diagram of its potential applications based on the properties of the thiadiazole class.
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General Synthesis and Characterization Workflow
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Characterization

5-Amino-1,2,4-thiadiazole
(Precursor)

Diazotization
(HBr, NaNO₂)
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NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
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(GC/HPLC)
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Caption: Workflow for synthesis and characterization of 5-bromo-1,2,4-thiadiazole.
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Potential Applications Based on Thiadiazole Core
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Caption: Logical relationship of 5-bromo-1,2,4-thiadiazole as a synthetic intermediate.

Conclusion
5-bromo-1,2,4-thiadiazole is a valuable heterocyclic building block with significant potential in

medicinal chemistry and materials science. While comprehensive experimental data on the

parent compound is sparse, its predicted physicochemical properties and the established

reactivity of the 1,2,4-thiadiazole scaffold make it a target of interest for the synthesis of novel

bioactive molecules. The provided protocols and characterization data for related compounds

offer a solid foundation for researchers and developers working with this and similar chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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